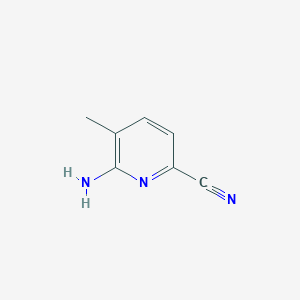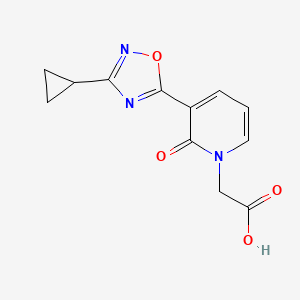
Scopoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scopolamine hydrochloride, also known as hyoscine, is a tropane alkaloid with anticholinergic properties. It is derived from plants of the Solanaceae family, such as Hyoscyamus niger (black henbane) and Scopolia. Scopolamine hydrochloride is widely used in medicine to treat motion sickness, postoperative nausea, and vomiting. It is also known for its psychoactive effects at higher doses .
準備方法
Synthetic Routes and Reaction Conditions
Scopolamine hydrochloride can be synthesized through various methods. One common synthetic route involves the extraction of scopolamine from plants, followed by chemical modification to produce the hydrochloride salt. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the alkaloid from plant material .
Industrial Production Methods
Industrial production of scopolamine hydrochloride primarily relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in scopolamine, which is then extracted and purified. Biotechnological approaches, such as callus cultures and genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .
化学反応の分析
Types of Reactions
Scopolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Scopolamine can be oxidized to form scopine and other derivatives.
Reduction: Reduction reactions can modify the tropane ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include scopine, tropine, and various substituted derivatives. These products have different pharmacological properties and applications .
科学的研究の応用
Scopolamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a substrate for the synthesis of other tropane alkaloids and derivatives.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used to treat motion sickness, postoperative nausea, and vomiting. .
Industry: Utilized in the production of pharmaceuticals and as a research tool in various scientific studies.
作用機序
Scopolamine hydrochloride exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This leads to its anticholinergic effects, such as reduced saliva production and prevention of motion sickness .
類似化合物との比較
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: Structurally similar to scopolamine but with different pharmacological effects.
Cocaine: Shares the tropane ring structure but has stimulant properties
Uniqueness
Scopolamine hydrochloride is unique due to its potent anticholinergic effects and its ability to cross the blood-brain barrier, leading to central nervous system effects. It is more effective than hyoscyamine in certain medical applications and has fewer adverse effects compared to atropine .
特性
CAS番号 |
21030-89-7 |
|---|---|
分子式 |
C8H14ClNO2 |
分子量 |
191.65 g/mol |
IUPAC名 |
(1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-2-4-3-6(9)8(11-4)7(5)10;/h4-8,10H,2-3H2,1H3;1H/t4-,5-,6+,7-,8-;/m0./s1 |
InChIキー |
RGBMLBPKFXCYDH-DWYSEDRNSA-N |
異性体SMILES |
CN1[C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3.Cl |
正規SMILES |
CN1C2CC3CC1C(C2O)O3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)





![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)
![2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole](/img/structure/B11783620.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)
